

# Application Notes and Protocols for Recombinant Gomesin Expression

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## Compound of Interest

Compound Name: *Gomesin*

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## Introduction

**Gomesin** is a potent 18-amino acid cationic antimicrobial peptide originally isolated from the hemocytes of the Brazilian spider *Acanthoscurria gomesiana*.<sup>[1][2]</sup> It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and has shown cytotoxic effects on cancer cells.<sup>[3][4][5]</sup> The structure of **gomesin** is characterized by a  $\beta$ -hairpin fold stabilized by two disulfide bridges, which are crucial for its biological activity.<sup>[5]</sup> Due to its therapeutic potential, the development of a robust and scalable production method is of significant interest. While chemical synthesis is an option, recombinant expression in microbial systems like *Escherichia coli* and *Pichia pastoris* offers a cost-effective and scalable alternative.<sup>[3][6]</sup>

This document provides detailed protocols for the expression and purification of recombinant **gomesin** in both *E. coli* and *P. pastoris*.

## Expression Strategy Overview

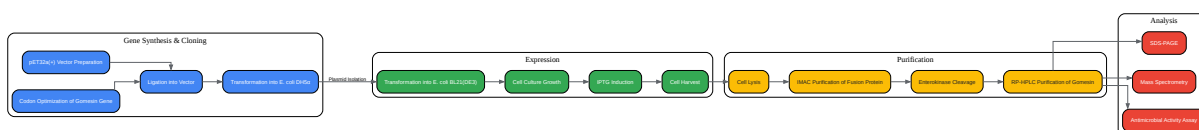
The expression of a small, cysteine-rich, and cationic peptide like **gomesin** presents several challenges, including potential toxicity to the host organism, proteolytic degradation, and the requirement for correct disulfide bond formation. To overcome these challenges, a fusion protein strategy is recommended for both expression systems.

- In *E. coli*, **gomesin** can be expressed as a fusion with thioredoxin (Trx). This fusion partner can enhance solubility and promote the correct formation of disulfide bonds in the *E. coli* cytoplasm.[7][8]
- In *Pichia pastoris*, a yeast expression system, **gomesin** can be secreted into the culture medium, which simplifies purification.[9] The use of a fusion partner like the Small Ubiquitin-like Modifier (SUMO) can improve expression levels and stability.

## Recombinant Gomesin Expression in Escherichia coli

This protocol describes the expression of **gomesin** as a thioredoxin fusion protein (Trx-**Gomesin**) in *E. coli*.

### Experimental Workflow for *E. coli* Expression



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Caption: Workflow for recombinant **Gomesin** expression in *E. coli*.

## Detailed Protocols

### 1. Vector Construction

- **Gene Synthesis and Codon Optimization:** The 18-amino acid sequence of **gomesin** (ZCRRLCYKQRCVTYCRGR-NH<sub>2</sub>; Z=pyroglutamic acid) needs to be reverse-translated into a DNA sequence. For expression in *E. coli*, this sequence should be codon-optimized to enhance translation efficiency. A stop codon should be added at the end of the sequence.
- **Vector Selection:** The pET32a(+) vector is a suitable choice. It contains a T7 promoter for strong, inducible expression, an N-terminal thioredoxin (Trx) fusion tag, a His-tag for affinity purification, and an enterokinase cleavage site to remove the fusion tags.
- **Cloning:** The codon-optimized **gomesin** gene can be synthesized with appropriate restriction sites (e.g., BamHI and XhoI) for ligation into the pET32a(+) vector. Alternatively, Gibson assembly or a similar seamless cloning method can be used.
- **Transformation and Verification:** The constructed plasmid is first transformed into a cloning strain of *E. coli* (e.g., DH5 $\alpha$ ) for plasmid propagation. The sequence of the insert should be verified by Sanger sequencing.

## 2. Protein Expression

- **Host Strain:** *E. coli* BL21(DE3) is a commonly used strain for T7 promoter-based expression.
- **Transformation:** Transform the verified pET32a-**Gomesin** plasmid into competent *E. coli* BL21(DE3) cells.
- **Culture Growth:**
  - Inoculate a single colony into 5 mL of LB medium containing 100  $\mu$ g/mL ampicillin. Grow overnight at 37°C with shaking.
  - The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD<sub>600</sub> of 0.05-0.1.
  - Grow the culture at 37°C with shaking until the OD<sub>600</sub> reaches 0.6-0.8.
- **Induction:**
  - Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

- Continue to incubate the culture for 4-6 hours at 30°C or overnight at 16-20°C. Lower temperatures can sometimes improve the solubility of the fusion protein.
- Cell Harvest: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

### 3. Purification

- Cell Lysis:
  - Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).
  - Lyse the cells by sonication on ice.
  - Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
- Immobilized Metal Affinity Chromatography (IMAC):
  - Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  - Wash the column with wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
  - Elute the Trx-**Gomesin** fusion protein with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Fusion Tag Cleavage:
  - Dialyze the eluted protein against a cleavage buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl<sub>2</sub>, pH 8.0).
  - Add enterokinase to the dialyzed protein solution (the exact amount should be optimized) and incubate at room temperature for 16 hours.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

- Acidify the cleavage reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
- Load the mixture onto a C18 RP-HPLC column.
- Elute the released **gomesin** peptide using a linear gradient of acetonitrile in 0.1% TFA. **Gomesin** is expected to elute at a specific acetonitrile concentration.
- Collect the fractions containing the purified **gomesin** and confirm its identity by mass spectrometry.
- Lyophilize the purified fractions.

## Recombinant Gomesin Expression in *Pichia pastoris*

This protocol outlines the secretory expression of **gomesin** in *P. pastoris*.

### Experimental Workflow for *P. pastoris* Expression



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Caption: Workflow for recombinant **Gomesin** expression in *P. pastoris*.

## Detailed Protocols

### 1. Vector Construction

- **Gene Synthesis and Codon Optimization:** The **gomesin** gene sequence should be codon-optimized for expression in *P. pastoris*.
- **Vector Selection:** The pPICZ $\alpha$ A vector is suitable for secreted expression. It contains the AOX1 promoter for methanol-inducible expression and the  $\alpha$ -factor secretion signal, which directs the expressed protein to the culture medium.
- **Cloning:** Clone the codon-optimized **gomesin** gene into the pPICZ $\alpha$ A vector, in frame with the  $\alpha$ -factor secretion signal.
- **Transformation and Verification:** Propagate the plasmid in *E. coli* DH5 $\alpha$  and verify the sequence.

### 2. *Pichia pastoris* Transformation and Expression

- **Vector Linearization:** Linearize the pPICZ $\alpha$ A-**Gomesin** plasmid with a restriction enzyme (e.g., SacI) to facilitate integration into the *P. pastoris* genome.
- **Transformation:** Transform a suitable *P. pastoris* strain (e.g., X-33 or GS115) with the linearized plasmid by electroporation.
- **Screening:** Select for transformants on YPDS plates containing Zeocin. Screen multiple colonies for the highest expression of **gomesin**.
- **Expression Culture:**
  - Grow a high-expressing clone in BMGY medium at 28-30°C with shaking until the culture reaches an OD600 of 2-6.
  - Harvest the cells by centrifugation and resuspend them in BMMY medium to induce expression.
  - Add methanol to a final concentration of 0.5-1% every 24 hours to maintain induction.

- Continue the induction for 72-96 hours.

### 3. Purification

- Harvest Supernatant: Separate the cells from the culture medium by centrifugation. The secreted **gomesin** will be in the supernatant.
- Cation Exchange Chromatography:
  - Adjust the pH of the supernatant to around 5.0 and load it onto a cation exchange column (e.g., SP Sepharose) pre-equilibrated with a low-salt buffer (e.g., 20 mM sodium acetate, pH 5.0).
  - Wash the column with the equilibration buffer.
  - Elute the bound **gomesin** with a linear salt gradient (e.g., 0-1 M NaCl in the same buffer).
- RP-HPLC:
  - Further purify the **gomesin**-containing fractions by RP-HPLC on a C18 column as described for the E. coli protocol.
  - Confirm the identity and purity of the final product by mass spectrometry and SDS-PAGE.
  - Lyophilize the purified peptide.

## Data Presentation

Due to the limited availability of specific quantitative data for recombinant **gomesin**, the following tables present representative data for the closely related antimicrobial peptide, Tachyplesin I, which shares structural and functional similarities with **gomesin**. This data can be used as a benchmark for optimizing **gomesin** expression.

Table 1: Comparison of Recombinant Tachyplesin I Expression Systems

Expression System	Fusion Partner	Yield (mg/L of culture)	Reference
E. coli	Thioredoxin	6.5 (soluble)	[7][8]
E. coli (High-density)	Thioredoxin	17 (inclusion bodies)	[7][8]
Pichia pastoris	4 tandem copies	27.24 - 29.53	[9]

Table 2: Antimicrobial Activity (MIC) of **Gomesin** and Tachyplesin I

Peptide	Escherichia coli (μM)	Staphylococcus aureus (μM)	Candida albicans (μM)	Reference
Gomesin (native)	0.5 - 4.0	0.5 - 4.0	0.25 - 2.0	[3]
Tachyplesin I (recombinant)	1.0 - 4.0	1.0 - 4.0	2.0 - 8.0	[7]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

## Experimental Protocols: Key Assays

### Antimicrobial Activity Assay (Broth Microdilution)

- Bacterial Strains: Use standard laboratory strains such as E. coli ATCC 25922 and S. aureus ATCC 29213.
- Inoculum Preparation:
  - Grow bacteria in Mueller-Hinton Broth (MHB) overnight at 37°C.
  - Dilute the overnight culture in fresh MHB to achieve a final concentration of  $5 \times 10^5$  CFU/mL in the assay plate.
- Peptide Preparation:
  - Dissolve lyophilized recombinant **gomesin** in sterile water or 0.01% acetic acid.

- Prepare a series of 2-fold dilutions of the peptide in MHB in a 96-well microtiter plate.
- Assay Procedure:
  - Add the prepared bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
  - Include positive (no peptide) and negative (no bacteria) controls.
  - Incubate the plate at 37°C for 18-24 hours.
- Determining MIC: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

## Conclusion

The protocols outlined in this document provide a comprehensive guide for the recombinant expression and purification of **gomesin** in both *E. coli* and *Pichia pastoris*. The choice of expression system will depend on the specific resources and requirements of the research. While *E. coli* offers rapid expression, *P. pastoris* may be advantageous for secreted expression and simplified purification. The provided data on the similar peptide, Tachyplesin I, serves as a valuable reference for expected yields and biological activity. Successful production of recombinant **gomesin** will facilitate further research into its therapeutic applications.

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